Ethyl 3-iodo-4-pentylbenzoate
Description
Ethyl 3-iodo-4-pentylbenzoate is a substituted benzoate ester characterized by an iodine atom at the 3-position, a pentyl group at the 4-position, and an ethyl ester moiety. This compound belongs to a class of halogenated aromatic esters with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines lipophilic (pentyl) and electrophilic (iodo) features, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, where the iodine atom serves as a leaving group. The pentyl chain enhances solubility in nonpolar solvents, while the ester group enables further functionalization via hydrolysis or transesterification .
Properties
CAS No. |
1131614-71-5 |
|---|---|
Molecular Formula |
C14H19IO2 |
Molecular Weight |
346.20 g/mol |
IUPAC Name |
ethyl 3-iodo-4-pentylbenzoate |
InChI |
InChI=1S/C14H19IO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
VSRMMQFUCDQJFN-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C=C(C=C1)C(=O)OCC)I |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C(=O)OCC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The pentyl chain confers greater hydrophobicity compared to isopropoxy or isopropyl groups, impacting solubility and membrane permeability.
- Steric Effects : Bulky substituents (e.g., isopropyl) may hinder reactivity at the iodine site, whereas linear chains (pentyl) offer minimal steric interference .
Reactivity and Stability
- Iodine Reactivity : The 3-iodo group is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. This compound exhibits faster iodine substitution than analogs with electron-donating groups (e.g., isopropoxy), which deactivate the aromatic ring .
- Ester Stability : Hydrolysis rates vary with substituent electronic effects. Electron-withdrawing groups (e.g., iodine) accelerate ester hydrolysis, while alkyl groups (pentyl, isopropyl) stabilize the ester via inductive effects .
Q & A
Q. Key Parameters :
- Temperature : Higher temperatures (>100°C) accelerate alkylation but risk side reactions (e.g., over-iodination).
- Catalysts : Lewis acids like FeCl₃ enhance iodination regioselectivity but may require strict anhydrous conditions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve iodination efficiency.
Example Table : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Reference Approach |
|---|---|---|---|
| Alkylation | H₂SO₄, pentanol, 120°C, 24 hrs | 60-70% | Adapted from |
| Iodination | NIS, FeCl₃, CH₂Cl₂, 0°C → RT, 12 hrs | 45-55% | Hypothetical |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?
Q. Answer :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₇IO₂ (exact mass: 344.02 g/mol) with fragmentation patterns indicating loss of ethyl or pentyl groups.
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), C-I stretch (~500–600 cm⁻¹).
Advanced Question: How can computational methods predict the regioselectivity of iodination in this compound synthesis?
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack pathways:
- Meta vs. Para Selectivity : The pentyl group’s electron-donating nature directs iodination to the meta position. Steric hindrance from the ethyl ester further stabilizes the meta transition state.
- Validation : Compare calculated activation energies for iodination at C3 vs. C5 positions. Experimental validation via HPLC or GC-MS can confirm predicted ratios .
Advanced Question: How should researchers resolve contradictions in reported yields for this compound synthesis across studies?
Answer :
Systematically evaluate variables using Design of Experiments (DoE):
Control Variables : Fix catalyst loading, solvent, and time.
Response Surface Methodology (RSM) : Optimize temperature and reagent stoichiometry.
Statistical Analysis : Use ANOVA to identify significant factors (e.g., excess iodine reduces yield via side reactions).
Reproducibility Checks : Replicate literature protocols with strict moisture/oxygen control .
Q. Example Data Analysis :
| Study | Reported Yield | Key Variables | Likely Contradiction Source |
|---|---|---|---|
| A | 55% | NIS, FeCl₃, CH₂Cl₂, RT | Moisture sensitivity |
| B | 35% | ICl, AlCl₃, DCM, 0°C | Incomplete alkylation step |
Advanced Question: What methodologies assess the stability of this compound under varying storage conditions?
Q. Answer :
- Accelerated Stability Testing :
- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); track iodine loss via ICP-MS.
- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) using NMR to detect ester hydrolysis.
- Degradation Pathways : Identify byproducts (e.g., de-iodinated analogs) via LC-MS/MS .
Basic Question: How can researchers validate the purity of this compound post-synthesis?
Q. Answer :
- Chromatographic Methods :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30); purity >95% expected.
- GC-MS : Confirm absence of volatile impurities (e.g., unreacted pentanol).
- Elemental Analysis : Match experimental C/H/I ratios to theoretical values (C: 49.44%, H: 5.03%, I: 37.21%) .
Advanced Question: What strategies mitigate side reactions during the iodination of Ethyl 4-pentylbenzoate?
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